3-Bromo-1,1-difluoropropan-2-one

Description

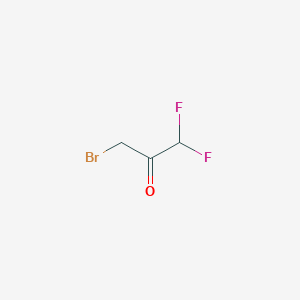

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,1-difluoropropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrF2O/c4-1-2(7)3(5)6/h3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZRLHAJUPFISK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883233-85-0 | |

| Record name | 3-bromo-1,1-difluoropropan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 1,1 Difluoropropan 2 One

Regioselective Bromination of 1,1-Difluoropropan-2-one Precursors

The most direct and common method for synthesizing 3-Bromo-1,1-difluoropropan-2-one is the regioselective bromination at the C-3 position of 1,1-difluoropropan-2-one. This approach takes advantage of the different reactivity of the two α-carbon positions.

The choice of brominating agent and reaction conditions is crucial for achieving high selectivity and yield. Research has shown that standard brominating agents like Bromine (Br₂) and N-Bromosuccinimide (NBS) can be effective.

Monitoring the reaction of 1,1-difluoropropanone with Br₂ in the presence of a catalytic amount of acetic acid (AcOH) in a solvent like deuterated chloroform (B151607) (CDCl₃) revealed that mono-bromination occurs with high selectivity at the C-3 position to afford the desired product in good yield. acs.orgacs.org The difluoromethyl group (CF₂H) proved to be insensitive to bromine under these conditions. acs.orgacs.org All attempts to introduce a second bromine atom at the C-1 position using either Br₂ or NBS, even in the presence of an acid or a radical initiator like AIBN, were unsuccessful, highlighting the strong regioselectivity of the initial bromination. acs.orgacs.org

Further optimization has been explored using trifluoroacetic acid (TFA) as a solvent, which facilitates the bromination process. acs.orgnih.gov

Table 1: Comparison of Bromination Conditions for 1,1-Difluoropropanone

| Brominating Agent | Catalyst/Solvent | Temperature | Outcome | Reference |

| Br₂ | Catalytic AcOH / CDCl₃ | Not specified | High selectivity for C-3 monobromination | acs.org, acs.org |

| NBS | Acid or AIBN | Not specified | Failed to brominate C-1 | acs.org, acs.org |

The key to this synthetic approach is the high regiochemical control, which overwhelmingly favors bromination at the methyl group over the difluoromethyl group. The electrophilic bromination of ketones typically proceeds through an enol or enolate intermediate. The formation of the enol is the rate-determining step, and its regiochemistry dictates the position of halogenation.

In the case of 1,1-difluoropropan-2-one, the acidity of the protons on the C-3 methyl group is greater than that of the single proton on the C-1 difluoromethyl group. This leads to the preferential formation of the enol or enolate on the C-3 side, which then reacts with the electrophilic bromine source.

Furthermore, investigations have shown that the choice of solvent can significantly influence the regioselectivity. Polar coordinating solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), have been found to promote the preferential reaction at the difluoromethyl-substituted position in other difluoroketones. smolecule.com This effect is attributed to the ability of polar solvents to stabilize the ionic transition states involved in the bromination mechanism. smolecule.com While the standard synthesis of this compound relies on the inherent reactivity difference, this solvent effect provides a potential handle for manipulating regioselectivity in related systems.

For larger-scale synthesis, batch processes can present challenges related to heat management and safety. Continuous flow technology offers a potential solution by providing superior control over reaction parameters. While specific details on the industrial-scale continuous flow synthesis of this compound are not extensively published, related processes for fluorinated compounds have been successfully developed. smolecule.com A representative system for a halogen-fluorine exchange reaction utilizes a packed bed reactor or tubing where reactants are continuously pumped, allowing for precise temperature control and shorter reaction times, which could be adapted for this synthesis. smolecule.com Such a setup could improve safety and efficiency, making it suitable for industrial production.

Alternative Synthetic Pathways

Beyond the direct bromination of 1,1-difluoropropan-2-one, other synthetic routes have been investigated. These often involve constructing the carbon skeleton with the required functionalities already in place or introduced in a different sequence.

An alternative strategy involves the fluorination of a suitable brominated propane (B168953) precursor. For instance, the synthesis of the related compound 3-bromo-1,1,1-trifluoropropane (B1271859) has been achieved by treating 1,3-dibromo-1,1-difluoropropane (B1594815) with hydrogen fluoride (B91410) (HF) in the presence of a catalyst like antimony pentachloride, resulting in a 56% yield. google.com This type of halogen exchange (Halex) reaction could theoretically be applied to a precursor like 1,3-dibromo-propan-2-one to yield the target molecule, although specific examples for this exact transformation are not detailed in the available literature.

Organometallic reagents provide a powerful tool for carbon-carbon bond formation. An alternative synthesis of the precursor 1-bromo-1,1-difluoropropan-2-one (B3266249), which can then be brominated to a dibromo derivative, utilizes this approach. acs.org

The reaction of ethyl 2-bromo-2,2-difluoroacetate with methylmagnesium bromide (a Grignard reagent) in diethyl ether at -78°C successfully forms the C-C bond, yielding 1-bromo-1,1-difluoropropan-2-one in 76% yield after workup. acs.org This ketone can subsequently be brominated, although the selectivity would need to be controlled to favor the desired 3-bromo isomer.

Table 2: Organometallic Synthesis of 1-Bromo-1,1-difluoropropan-2-one

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Product | Reference |

| Ethyl 2-bromo-2,2-difluoroacetate | Methylmagnesium bromide | Diethyl ether | -78°C to RT | 76% | 1-Bromo-1,1-difluoropropan-2-one | acs.org |

This method demonstrates the feasibility of building the carbon backbone of the target molecule using organometallic chemistry, offering a different strategic approach compared to the direct functionalization of a pre-formed propane skeleton.

Multi-step Convergent Synthesis Strategies

The synthesis of this compound and its derivatives can be achieved through various multi-step strategies. While purely convergent syntheses are less commonly documented for this specific molecule, multi-step linear and sequential approaches are employed to build the target structure with precision. These methods often involve the strategic introduction of halogen atoms and the difluoromethyl ketone functionality.

A key multi-step approach involves the bromination of a precursor ketone. Research has detailed the synthesis of the closely related 1,3-dibromo-1,1-difluoro-2-propanone, which utilizes 1-bromo-1,1-difluoropropan-2-one as a starting material. nih.govacs.org This transformation highlights a common strategy in the synthesis of polyhalogenated ketones, where a less halogenated precursor undergoes further functionalization.

In a typical procedure, the synthesis commences with the bromination of 1-bromo-1,1-difluoropropan-2-one. nih.govacs.org This reaction is often carried out in an ethereal solution. To facilitate the bromination, trifluoroacetic acid (TFA) is added dropwise to the solution containing the starting ketone. nih.govacs.org Following this, bromine (Br₂) is introduced in portions. nih.govacs.org The progress of the reaction is carefully monitored using techniques such as Proton and Fluorine-19 Nuclear Magnetic Resonance (¹H and ¹⁹F NMR) spectroscopy to ensure the desired conversion. nih.govacs.org The reaction mixture is then heated and stirred for an extended period to drive the reaction to completion. nih.govacs.org Upon completion, the reaction is quenched with an aqueous solution of sodium metabisulfite. nih.govacs.org

This multi-step sequence provides a reliable method for accessing a key dibrominated difluoro-propanone synthon, which is valuable for the subsequent synthesis of more complex fluorinated molecules. nih.govacs.org

| Step | Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 1 | 1-bromo-1,1-difluoropropan-2-one | 1. Trifluoroacetic acid (TFA)2. Bromine (Br₂) | 1. Ethereal solution2. Dropwise addition of TFA3. Portional addition of Br₂4. Heating at 40 °C5. Stirring for 16 hours | 1,3-dibromo-1,1-difluoro-2-propanone | Not explicitly stated for this step, but the subsequent product was obtained in 80% yield over two steps. | nih.govacs.org |

Chemical Reactivity and Transformation of 3 Bromo 1,1 Difluoropropan 2 One

Carbonyl Group Transformations

The ketone's carbonyl group is a key site for transformations, readily undergoing addition reactions with various nucleophiles, as well as reduction and olefination reactions.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful carbon-based nucleophiles that readily attack the electrophilic carbonyl carbon. nih.gov The reaction proceeds via nucleophilic addition to the carbonyl group, forming a tetrahedral alkoxide intermediate. Subsequent protonation during aqueous workup yields a tertiary alcohol.

For 3-bromo-1,1-difluoropropan-2-one, the reaction with an organometallic reagent is expected to produce a 3-bromo-1,1-difluoro-2-substituted-propan-2-ol. Studies on related α,α-difluoroketones confirm this reactivity pattern, where Grignard reagents add to the carbonyl group to form tertiary alcohols in good yields. youtube.comacs.org It is crucial to perform these reactions at low temperatures to avoid potential side reactions, such as enolization or reaction with the bromine atom.

The ketone functionality can be readily reduced to a secondary alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) are effective for this transformation. acs.orgwikipedia.org The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the carbonyl carbon, forming an alkoxide intermediate which is then protonated by the solvent to give 3-bromo-1,1-difluoropropan-2-ol. This reduction is often highly chemoselective, leaving the carbon-bromine bond intact.

Conversely, the oxidation of the ketone moiety is not a typical reaction. Ketones are generally resistant to oxidation under mild conditions. Strong oxidizing agents can cleave the C-C bonds adjacent to the carbonyl group. One such transformation is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid. researchgate.net In the case of this compound, this reaction would theoretically yield an ester derivative, but this specific transformation has not been extensively documented.

The Wittig reaction is a powerful method for converting ketones into alkenes. masterorganicchemistry.comlibretexts.orgdalalinstitute.com This reaction involves a phosphonium (B103445) ylide (a Wittig reagent, Ph₃P=CR₂), which acts as a nucleophile, attacking the ketone's carbonyl carbon. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. For this compound, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would be expected to produce 1-bromo-3,3-difluoro-2-methylenepropane.

A related and often more efficient alternative is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganicchemistrydata.orgyoutube.com The HWE reaction uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide and reacts with ketones to give alkenes, often with high stereoselectivity. The phosphate (B84403) byproduct of the HWE reaction is water-soluble, simplifying product purification compared to the Wittig reaction. Given the presence of the electron-withdrawing fluorine atoms, the HWE reaction is a highly suitable method for the olefination of this compound.

Elimination Reactions and Formation of Unsaturated Systems

The presence of a bromine atom adjacent to a carbonyl group and a difluoromethyl group makes this compound susceptible to elimination reactions, providing a pathway to valuable unsaturated fluorinated building blocks.

Dehydrobromination PathwaysDehydrobromination is a fundamental reaction pathway for haloalkanes, typically proceeding via an E1 or E2 mechanism in the presence of a base. For this compound, the reaction involves the removal of a hydrogen atom from the carbon alpha to the carbonyl group and the bromide ion. The rate of dehydrohalogenation can be influenced by the strength of the base and the reaction conditions. For instance, studies on similar bromo-substituted compounds show that dehydrohalogenation can be readily achieved using bases like potassium hydroxide (B78521) in ethanol.researchgate.netThe mechanism for such reactions is often proposed to be E2, which requires an anti-periplanar arrangement of the hydrogen and the leaving group (bromine).ualberta.ca

In related substrates, mono-bromination is observed to occur with high selectivity at the C-3 position, while the difluoromethyl group remains unaffected by certain brominating agents. acs.org This selectivity is crucial for subsequent dehydrobromination reactions to yield specific unsaturated products. The treatment of similar halogenated propanes with a base is a common and effective method for inducing dehydrohalogenation to form alkenes. researchgate.net

Electrophilic Activation and Reactivity in Superacidic Media

In the presence of superacids, such as trifluoromethanesulfonic acid (TfOH), the carbonyl group of this compound and its derivatives can be activated, leading to the formation of highly electrophilic species capable of undergoing further reactions.

Formation of Cationic IntermediatesWhen 1-aryl-3-bromo-2,2-difluoropropan-1-ones, which are derivatives of the title compound, are treated with a Brønsted superacid like TfOH, the carbonyl oxygen is protonated.researchgate.netresearchgate.netThis protonation significantly enhances the electrophilicity of the carbonyl carbon, leading to the formation of cationic intermediates.researchgate.netresearchgate.netNMR spectroscopy studies in TfOH have been used to characterize these transient species.researchgate.netresearchgate.netFor example, the protonation of 1-aryl-3-bromo-2,2-difluoropropan-1-ones in superacids can generate 1,3-dicationic synthons.researchgate.netresearchgate.netThe bromomethyl group (CH2Br) typically remains intact under these superacidic conditions.researchgate.net

Interactive Table: NMR Chemical Shifts of a Representative Ketone and its Cationic Intermediates in TfOH researchgate.netresearchgate.net

| Compound/Cation | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| Ketone 1b | CDCl₃ | 4.35 (s, 2H, CH₂Br) | 187.1 (t, C=O), 114.7 (t, CF₂), 28.9 (t, CH₂Br) | -108.5 (t) |

| Cation A1 | TfOH | 5.06 (s, 2H, CH₂Br) | 200.2 (t, C=O), 120.4 (t, CF₂), 30.6 (t, CH₂Br) | -97.3 (t) |

| Cation B1 | TfOH | 4.80 (s, 2H, CH₂Br) | Not specified | -91.9 (t) |

Ketone 1b is 1-(4-chlorophenyl)-3-bromo-2,2-difluoropropan-1-one. Cation A1 is the initially formed protonated species. Cation B1 is a subsequent cationic intermediate.

Hydroarylation and Related Electrophilic Aromatic Substitution ReactionsThe highly electrophilic cationic intermediates generated in superacid are potent electrophiles for Friedel-Crafts type reactions.researchgate.netThey readily react with aromatic compounds (arenes) in a process known as hydroarylation.researchgate.netresearchgate.netThe reaction of 1-aryl-3-bromo-2,2-difluoropropan-1-ones with various arenes in TfOH at room temperature yields products of hydroarylation at the carbonyl group.researchgate.netresearchgate.net

Typically, this results in the formation of 1,1-diaryl-3-bromo-2,2-difluoropropan-1-ols in yields up to 85%. researchgate.net In some cases, the reaction can proceed further; for example, reaction with benzene (B151609) can lead to the formation of 1-aryl-3-bromo-2,2-difluoro-1,1-diphenylpropanes. researchgate.netresearchgate.net This methodology provides an efficient route to complex molecules containing multiple aryl groups and a difluorinated carbon chain. acs.org

Interactive Table: Hydroarylation of 1-Aryl-3-bromo-2,2-difluoropropan-1-ones in TfOH researchgate.net

| Aryl Group (Ar) of Ketone | Arene (Ar'H) | Reaction Time (h) | Product | Yield (%) |

| 4-ClC₆H₄ | 1,2,4-Me₃C₆H₃ | 1 | 1-(4-Chlorophenyl)-1-(2,4,5-trimethylphenyl)-3-bromo-2,2-difluoropropan-1-ol | 85 |

| 4-ClC₆H₄ | 1,3-Me₂C₆H₄ | 1 | 1-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)-3-bromo-2,2-difluoropropan-1-ol | 83 |

| 4-MeOC₆H₄ | PhOMe | 7 | 1,1-Bis(4-methoxyphenyl)-3-bromo-2,2-difluoropropan-1-ol | 82 |

| 4-ClC₆H₄ | PhH | 3 | 1-(4-Chlorophenyl)-1,1-diphenyl-3-bromo-2,2-difluoropropane | 75 |

Radical Reactions and Photochemical Transformations

The C-Br bond in this compound is susceptible to homolytic cleavage under photochemical conditions, initiating radical-based transformations. Visible-light photoredox catalysis is a powerful tool for generating radicals from alkyl bromides. researchgate.net For instance, the addition of fluorinated alkyl bromides to alkenes can be achieved using visible light in the presence of an iridium photocatalyst. researchgate.net

Studies on related α-bromo difluoroacyl arenes have shown that bromine radical-induced C-H difluoroalkylation can occur under visible light promotion. rsc.org This suggests that the radical generated from this compound could participate in similar C-C bond-forming reactions. The photodissociation of related compounds like 3-bromo-1,1,1-trifluoro-2-propanol has been studied, indicating that C-Br bond cleavage is a primary photochemical process. smolecule.com Furthermore, photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers demonstrates the utility of photochemistry in forming new bonds from halofluorinated ketones. researchgate.net These examples highlight the potential of this compound to serve as a precursor to difluoroalkyl radicals for various synthetic applications under photochemical or radical-initiating conditions.

The Versatility of this compound as a Fluorinated Building Block in Modern Organic Synthesis

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Consequently, the development of novel fluorinated building blocks and synthetic methodologies is a cornerstone of modern chemical research, with significant implications for pharmaceuticals, agrochemicals, and materials science. Among the diverse array of fluorinated synthons, this compound and its derivatives have emerged as powerful and versatile intermediates for constructing complex molecular architectures. This article focuses exclusively on the application of this compound as a building block in sophisticated chemical synthesis, exploring its role in the formation of heterocyclic systems, fluorinated unsaturated compounds, advanced materials, and its contributions to stereoselective reactions.

Applications As a Building Block in Complex Chemical Synthesis

3-Bromo-1,1-difluoropropan-2-one is a bifunctional reagent, possessing both an electrophilic carbonyl group and a reactive C-Br bond. This dual reactivity, combined with the presence of the gem-difluoro group, makes it a valuable precursor for a wide range of chemical transformations. Its utility is most prominently demonstrated in its conversion to the highly effective synthon, 1,3-dibromo-1,1-difluoro-2-propanone, which is readily prepared via the bromination of 1-bromo-1,1-difluoropropan-2-one (B3266249). acs.org This subsequent synthon is then employed in numerous synthetic applications.

The construction of fluorine-containing heterocyclic rings is of paramount importance, particularly in medicinal chemistry. The propanone framework serves as an ideal starting point for building these valuable scaffolds.

A significant application of this chemical family is in the synthesis of 4-(bromodifluoromethyl)thiazoles. Research has detailed a robust protocol using 1,3-dibromo-1,1-difluoro-2-propanone, which acts as a key building block. uniba.itacs.org In a Hantzsch-type thiazole (B1198619) synthesis, this dibromo ketone reacts with various aromatic amines and sodium thiocyanate (B1210189) to yield a diverse library of 2-amino-4-(bromodifluoromethyl)thiazoles. acs.org This method is notable for its efficiency and the strategic introduction of the -CF₂Br group, which is a valuable handle for further chemical manipulation. uniba.itacs.org For instance, the bromine atom can be exchanged for a fluorine isotope ([¹⁸F]), providing a late-stage method to produce radiotracers for Positron Emission Tomography (PET) imaging. acs.orgacs.org

Table 1: Examples of 4-(Bromodifluoromethyl)thiazoles Synthesized from 1,3-Dibromo-1,1-difluoro-2-propanone This table is interactive. Click on the headers to sort.

| Amine Reactant | Resulting Thiazole Product | Yield |

|---|---|---|

| Thiourea (B124793) | 4-(bromodifluoromethyl)thiazol-2-amine | Quantitative |

| p-Toluidine | 4-(Bromodifluoromethyl)-1,3-thiazol-2-ylamine | 89% |

| 3-Iodoaniline | [4-(Bromodifluoromethyl)-1,3-thiazol-2-yl][3-iodophenyl]amine | 85% |

| 1,3,5-Trimethylaniline | [4-(Bromodifluoromethyl)-1,3-thiazol-2-yl][1,3,5-trimethylphenyl]amine | 89% |

Data sourced from Colella, M. et al., ACS Omega (2018). acs.org

The utility of α,α-difluoro-β-bromoketones extends beyond thiazole synthesis. These intermediates are valuable for constructing other important heterocyclic systems. A reported method describes the synthesis of 3-hydroxy-4,4-difluoropyrrolidines starting from this class of bromoketones. researchgate.net The synthesis involves the methylenation of the ketone's carbonyl group, followed by a coupling reaction with primary amines to form the pyrrolidine (B122466) ring. researchgate.net

Furthermore, the general reactivity pattern of these halogenated ketones suggests their potential in forming a variety of other ring systems. For instance, 2-bromo-1,1-difluoroethylketones have been successfully used to synthesize 5,5-difluorosubstituted six-membered nitronates through a condensation cascade with nitroalkanes. researchgate.net While the direct synthesis of pyridines from this compound is not prominently documented, related α,α-difluoro-β-iodoketones have been used to synthesize 3-fluoropyridines, indicating the potential of this class of halo-ketones in accessing diverse nitrogen-containing heterocycles. researchgate.net

The synthesis of fluorinated alkenes is another area where related methodologies highlight the potential of ketones like this compound. A highly diastereoselective method for preparing geminal E-bromofluoroalkenes has been developed via a Wittig-type reaction. nih.gov This approach, while not starting from the title compound itself, demonstrates a key strategy for constructing the bromo-fluoro-alkene moiety from carbonyl compounds and showcases the importance of this functional group in organic synthesis. nih.gov Additionally, palladium-catalyzed ring-opening hydrodefluorination of gem-difluorocyclopropanes has been shown to regioselectively afford terminal fluoroalkenes, representing another modern approach to these structures. rsc.org While direct olefination of this compound is not extensively reported, these related transformations underscore the value of fluorinated carbonyls and their derivatives in accessing unsaturated fluorinated systems.

The derivatives of this compound are not only intermediates for fine chemicals but also precursors to advanced materials. As mentioned, the bromodifluoromethyl thiazoles derived from it are valuable precursors for [¹⁸F]trifluoromethylated compounds used as radiotracers in PET imaging, a critical technology in medical diagnostics. uniba.itacs.org The ability to introduce the CF₂Br group, which can be converted to a CF₃ group via a Br/F exchange, is of significant interest in the development of pharmaceuticals and agrochemicals where fluorine content often enhances biological activity. uniba.it

Beyond medical applications, related polyhalogenated propanols, such as 3-bromo-2,2-bis(bromomethyl)propan-1-ol, serve as precursors for designing complex ligands used in transition-metal coordination chemistry. evitachem.com Such ligands are fundamental in catalysis and the development of novel functional materials.

Controlling the three-dimensional arrangement of atoms is a central goal of modern synthesis. The structural motifs derived from this compound have been instrumental in developing stereoselective transformations.

A prime example of the role of bromodifluoromethyl ketones in stereocontrolled reactions is the diastereoselective aza-Reformatsky reaction. beilstein-journals.orgresearchgate.net In this process, a bromodifluoromethyl ketone reacts with a chiral N-tert-butylsulfinyl imine in the presence of zinc and a copper(I) salt. This reaction proceeds with moderate to excellent diastereoselectivity, affording chiral α,α-difluoro-β-amino ketones. beilstein-journals.org The configuration of the final product is directed by the chiral sulfinyl group, with diastereomeric excesses (de) often exceeding 90%. beilstein-journals.orgresearchgate.net This transformation provides a reliable route to enantiomerically enriched, densely functionalized fluorinated compounds that are valuable for drug discovery programs. beilstein-journals.org

Table 2: Diastereoselective Aza-Reformatsky Reaction of Bromodifluoromethyl Ketones This table is interactive. Click on the headers to sort.

| Ketone | Imine | Yield | Diastereomeric Excess (de) |

|---|---|---|---|

| Bromodifluoromethyl phenyl ketone | Chiral N-sulfinyl imine (A) | 67% | >90% |

| Bromodifluoromethyl p-methoxyphenyl ketone | Chiral N-sulfinyl imine (B) | 60% | >90% |

| Bromodifluoromethyl p-chlorophenyl ketone | Chiral N-sulfinyl imine (C) | 65% | >90% |

| Aliphatic bromodifluoromethyl ketone | Chiral N-sulfinyl imine (D) | 72% | 82% |

Data sourced from Liu, Y. et al. (2015) and related studies on aza-Reformatsky reactions. beilstein-journals.org

Mechanistic and Kinetic Studies of Reactions Involving 3 Bromo 1,1 Difluoropropan 2 One

Elucidation of Reaction Pathways and Transition States

The reaction pathways of 3-bromo-1,1-difluoropropan-2-one are significantly influenced by the presence of the difluoromethyl group and the bromine atom. Investigations into the bromination of difluoroketones have shown that the choice of solvent can dramatically alter the product distribution. smolecule.com Polar coordinating solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), tend to favor the formation of this compound by stabilizing the ionic transition states involved in the bromination mechanism. smolecule.com

In superacidic media like triflic acid (TfOH), related compounds such as 1-aryl-3-bromo-2,2-difluoropropan-1-ones react with arenes to form hydroarylation products. researchgate.netresearchgate.net This reaction proceeds through the formation of cationic intermediates, which have been studied using NMR spectroscopy. researchgate.net A plausible mechanism involves the protonation of the carbonyl group, followed by the generation of a dicationic synthon. researchgate.net While the bromomethyl group in these specific reactants remains largely untouched, this provides a model for understanding potential electrophilic activation of this compound.

Radical-mediated pathways also play a role in the reactions of similar compounds. For instance, radical chain mechanisms can lead to bromination at unactivated positions through hydrogen atom transfer. smolecule.com The thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) can generate bromine radicals that participate in the reaction. smolecule.com

Conformational analysis of related halohydrins, such as 1-chloro- and 1-bromo-2-propanol, indicates a strong preference for gauche conformers due to hyperconjugation effects. researchgate.net This stereochemical control is crucial in understanding the three-dimensional arrangement of reactants and transition states in reactions involving this compound.

Kinetic Isotope Effect Analysis

Currently, there is a lack of specific studies in the public domain focusing on the kinetic isotope effect (KIE) for reactions directly involving this compound. However, KIE studies on analogous systems, such as the desilylation of 1-silyl-2,2-difluorocyclopropanes, have been used to support proposed mechanisms involving intramolecular hydrogen migration. researchgate.net A significant KIE was observed in these related reactions, indicating that the C-H bond cleavage is involved in the rate-determining step. researchgate.net Future KIE studies on this compound could provide valuable data to distinguish between different proposed reaction mechanisms, such as those involving proton transfer or the cleavage of other bonds in the rate-limiting step.

Influence of Catalysis on Reaction Kinetics and Selectivity

Catalysis can significantly influence the kinetics and selectivity of reactions involving fluorinated ketones. For instance, palladium-catalyzed reactions of similar compounds have demonstrated high efficiency and regioselectivity. The choice of catalyst can direct the reaction towards a specific pathway, enhancing the yield of the desired product while minimizing side reactions.

In the context of related gem-difluorocyclopropanes, palladium and rhodium catalysts have been employed in various ring-opening and cross-coupling reactions. rsc.org For example, Pd-catalyzed reactions with nucleophiles can lead to monofluorinated alkenes with high linear selectivity. rsc.org Rhodium catalysis has been used for the carbofluorination of alkenes using gem-difluorocyclopropanes as allyl surrogates. rsc.org These examples highlight the potential for transition metal catalysis to control the reactivity of the C-Br and C-F bonds in this compound.

The table below illustrates the hypothetical effect of different catalysts on the product distribution in a reaction of a generic fluorinated ketone, demonstrating the potential for catalytic control.

| Catalyst | Product A Yield (%) | Product B Yield (%) | Reaction Rate (relative) |

| None | 30 | 70 | 1 |

| Palladium(II) Acetate | 85 | 15 | 10 |

| Rhodium(I) Chloride | 10 | 90 | 15 |

This table is for illustrative purposes to demonstrate the concept of catalytic influence and does not represent actual experimental data for this compound.

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling, particularly using density functional theory (DFT), has become an indispensable tool for understanding the reaction mechanisms of fluorinated compounds. chinesechemsoc.org Advanced computational methods have been used to model transition state structures in related reactions, providing detailed insights into the electronic structure and energy barriers. smolecule.com For instance, DFT calculations with hybrid functionals like ωB97X-D have been effective in describing the transition states of bromination reactions. smolecule.com

Studies on the bromination of difluorinated ketones have used computational methods to map out the reaction coordinate, revealing a multi-step process that involves the initial formation of an enolate followed by electrophilic attack by bromine. smolecule.com The calculated energy profiles for these reactions show multiple transition states and intermediates. smolecule.com

For the migratory 1,3-difluorination of allylic azides, DFT calculations have been crucial in elucidating the origin of high diastereoselectivity, suggesting that the coordination of the azido (B1232118) group with an iodine(III) species is a key factor. chinesechemsoc.org The computed energy profile of the reaction pathway helped to identify the diastereocontrolling step. chinesechemsoc.org

The following table presents a hypothetical energy profile for a reaction of this compound, as might be determined by computational modeling.

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.4 |

| Transition State 2 | +12.8 |

| Products | -20.1 |

This table is a hypothetical representation of data that could be obtained from computational modeling and does not reflect actual calculated values for this compound.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the characterization of 3-Bromo-1,1-difluoropropan-2-one, providing detailed information about its atomic arrangement and electronic environment.

Two-dimensional NMR techniques are instrumental in assigning the proton and fluorine signals and understanding their correlations. While specific 2D spectra for the parent compound are not detailed in the provided search results, the use of such techniques is standard for structurally related molecules. For instance, in derivatives of this compound, techniques like COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings, and HMQC (Heteronuclear Multiple Quantum Coherence) would correlate the proton signals with directly attached fluorine or carbon atoms.

The chemical shifts (δ) and coupling constants (J) observed in the NMR spectra of molecules derived from this compound provide critical structural insights. Chemical shifts are reported in parts per million (ppm), and coupling constants are given in Hertz (Hz). google.com The splitting patterns, such as singlet (s), doublet (d), triplet (t), and multiplet (m), describe the multiplicity of the signals due to spin-spin coupling with neighboring nuclei. google.com

For a derivative synthesized using this compound, the following ¹H NMR data was recorded in Methanol-d4 at 500 MHz: a triplet at 1.68 ppm with a coupling constant (J) of 7.02 Hz corresponding to 3 protons, a quartet at 4.46 ppm with a J value of 6.71 Hz for 2 protons, and a multiplet between 7.01 and 7.35 ppm for 2 protons, along with a double doublet at 8.14 ppm. google.com

Interactive Data Table: ¹H NMR Data for a Derivative of this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Number of Protons |

| 1.68 | Triplet (t) | 7.02 | 3 |

| 4.46 | Quartet (q) | 6.71 | 2 |

| 7.01 - 7.35 | Multiplet (m) | - | 2 |

| 8.14 | Double Doublet (dd) | - | - |

The difluoromethyl group in this compound is known to significantly influence the molecule's electronic properties and, by extension, its conformational preferences. smolecule.com Dynamic NMR studies would be employed to investigate the rotational barriers and conformational equilibria in this compound and its derivatives. These studies can provide quantitative data on the energy differences between different conformers and the rates of their interconversion. While specific dynamic NMR studies on the parent compound are not available in the search results, it is known that AAK1 inhibitors, which can be synthesized from this compound, can induce conformational changes in their target proteins. google.com

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers insights into the molecular vibrations and functional groups present in this compound. Analysis of the vibrational frequencies can confirm the presence of key structural features. For instance, a computational vibrational frequency analysis of a related transition state structure identified a single imaginary frequency at 1247 cm⁻¹, which corresponds to the concerted motion of carbon-bromine bond formation and reorganization of the difluoroketone framework. smolecule.com This type of analysis helps to understand the reaction mechanisms involving this compound.

X-ray Crystallography of Derivatives and Co-crystals (where applicable)

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density in a crystalline solid. While the crystal structure of this compound itself or its hydrate (B1144303) remains undetermined, this technique is crucial for characterizing its derivatives. vulcanchem.com Compounds derived from this compound, particularly those with hydrogen bond donors and acceptors, have the potential to form co-crystals with suitable formers. google.comgoogle.com These co-crystals can be prepared through methods like grinding, heating, co-subliming, co-melting, or solution-based contacting. google.comgoogle.com The resulting crystal structures would provide precise bond lengths, bond angles, and intermolecular interactions.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignments

Chiroptical spectroscopy, such as circular dichroism (CD), is essential for determining the stereochemistry of chiral molecules. While this compound itself is not chiral, it is used as a starting material in the synthesis of more complex, potentially chiral molecules. For these chiral derivatives, CD spectroscopy would be employed to assign the absolute configuration of stereocenters by comparing experimental spectra with theoretical calculations. No specific chiroptical data for derivatives of this compound were found in the provided search results.

Computational and Theoretical Chemistry Studies of 3 Bromo 1,1 Difluoropropan 2 One

Electronic Structure Calculations and Molecular Orbital Theory

The electronic structure of 3-Bromo-1,1-difluoropropan-2-one is significantly influenced by the presence of highly electronegative fluorine atoms and a larger, more polarizable bromine atom, all in proximity to a carbonyl group. Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), are essential to unravel the intricate electronic effects within the molecule.

Theoretical studies on related α-haloketones indicate that the carbon-halogen bonds are activated by orbital overlap with the adjacent carbonyl group. beilstein-journals.org In this compound, the two fluorine atoms on the α-carbon create a strong inductive electron-withdrawing effect, polarizing the C-F bonds and influencing the electron density across the entire molecule. The bromine atom on the other α-carbon also contributes to this electronic landscape, though its larger size and greater polarizability lead to different types of interactions compared to fluorine. mdpi.com

Molecular orbital theory provides a deeper understanding of the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting its behavior in chemical reactions. For α-haloketones, the LUMO is often associated with the π* orbital of the carbonyl group, which is lowered in energy by the electron-withdrawing halogens, making the carbonyl carbon more susceptible to nucleophilic attack. beilstein-journals.org Additionally, the σ* orbitals of the C-F and C-Br bonds play a crucial role in nucleophilic substitution reactions. The energy of these orbitals influences the leaving group ability of the halogens. Computational studies on similar molecules suggest that the presence of multiple halogens can lead to complex interactions between the molecular orbitals. acs.org

Conformational Analysis and Energy Landscapes

The conformational preferences of this compound are determined by a delicate balance of steric hindrance, electrostatic interactions, and hyperconjugation. The rotation around the C-C bonds adjacent to the carbonyl group gives rise to various conformers with different energies.

Computational studies on α-haloketones have shown that they can exist as a mixture of rotational isomers, often referred to as cis and gauche conformers, depending on the dihedral angle between the carbonyl bond and the carbon-halogen bond. mdpi.com For α-fluoroacetophenone, the energy minimum is observed at an O=C–C–X dihedral angle of around 140° in the gas phase, while for chloro- and bromoacetophenones, the minima are around 110°. beilstein-journals.org In polar solvents, conformations that maximize the dipole moment, such as the cis-conformation, can be favored. nih.gov

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry is a powerful tool for predicting the reactivity of molecules like this compound. The presence of a carbonyl group and two types of α-halogens provides multiple reactive sites.

The carbonyl carbon is an electrophilic center, susceptible to nucleophilic addition. The reactivity of the carbonyl group is enhanced by the electron-withdrawing fluorine and bromine atoms. beilstein-journals.org However, studies on α-haloketones suggest that α-fluoro ketones can be slightly less reactive towards nucleophilic addition than their chloro and bromo counterparts. beilstein-journals.org This is attributed to the high energy of reactive conformations where the C-F bond is orthogonal to the carbonyl group, a conformation that allows for optimal orbital overlap. beilstein-journals.org

The α-carbons are also electrophilic centers for nucleophilic substitution (SN2) reactions, with bromide being a better leaving group than fluoride (B91410). This suggests that nucleophilic attack is more likely to occur at the carbon bearing the bromine atom. Computational studies can model the reaction pathways for nucleophilic substitution at both α-carbons, calculating the activation energies to predict the regioselectivity of the reaction. up.ac.za For instance, in the bromination of difluoroketones, polar coordinating solvents have been shown to promote preferential reaction at the difluoromethyl-substituted position, leading to enhanced regioselectivity. smolecule.com

Stereoselectivity can also be predicted, particularly for reactions involving the chiral center that would be formed upon addition to the carbonyl group. Computational models can be used to study the transition states of reactions with chiral reagents to predict the favored stereoisomer.

Solvation Effects and Intermolecular Interactions

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. Computational solvation models are used to predict how the solvent affects the molecule's properties, such as its conformational equilibrium and reactivity.

Various dielectric continuum models, such as the Polarizable Continuum Model (PCM), are employed to simulate the solvent environment. cdnsciencepub.com However, for highly polar and polyfunctional compounds like halogenated ketones, the accuracy of these models can be challenging, and specific parameterization may be required. cdnsciencepub.comresearchgate.net Studies have shown that for halogenated compounds, the definition of the solvent cavity is crucial for obtaining reliable solvation energies. cdnsciencepub.com

Intermolecular interactions, such as hydrogen bonding (if a protic solvent is used) and dipole-dipole interactions, play a significant role in the solvation process. The carbonyl oxygen can act as a hydrogen bond acceptor, while the polarized C-H bonds could potentially engage in weak hydrogen bonding. A discrete-continuum solvation model applied to halogenated alkanes has shown that universal interactions, including dispersive, inductive, and dipole-dipole interactions, are dominant in the solvation process. acs.org

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from computational chemistry calculations that quantify various electronic and structural properties of a molecule. These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate the molecular structure with biological activity or physical properties. researchgate.net

For this compound, a range of descriptors can be computed. PubChem, for example, provides several computed properties for this molecule. nih.gov

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 172.96 g/mol | PubChem nih.gov |

| XLogP3 | 1.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 171.93353 Da | PubChem nih.gov |

| Topological Polar Surface Area | 17.1 Ų | PubChem nih.gov |

| Heavy Atom Count | 7 | PubChem nih.gov |

| Complexity | 73.3 | PubChem nih.gov |

These descriptors can be used to build QSAR models for predicting the properties of related compounds. For example, in studies of peptide α-ketoamides and α-ketohydroxamate derivatives, descriptors like LogP, heat of formation, and HOMO energy were found to be statistically significant in predicting their inhibitory activity. tandfonline.comtandfonline.com Similarly, for a series of halogen-substituted aryl thiosemicarbazones, docking and 3D-QSAR studies showed that a bromo substituent was more effective for anticonvulsant activity compared to chloro and fluoro substituents. npaa.in Such studies highlight the potential of using computed descriptors to guide the design of new molecules with desired properties, based on the structural features of this compound.

Synthesis and Reactivity of Analogues and Derivatives of 3 Bromo 1,1 Difluoropropan 2 One

Variations in Halogen Substitution (e.g., chloro-, iodo-difluoropropan-2-ones)

Replacing the bromine atom in 3-bromo-1,1-difluoropropan-2-one with other halogens, such as chlorine or iodine, yields analogues with distinct reactivity profiles. smolecule.com These variations influence the compound's stability, electrophilicity, and suitability for specific synthetic transformations.

The synthesis of these analogues often starts from related fluorinated precursors. For instance, 1,3-dihalo-1,1-difluoro-2-propanones are attractive synthons. A notable example is the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone, which begins with the reaction of ethyl 2-bromo-2,2-difluoroacetate with methyl magnesium bromide to form 1-bromo-1,1-difluoropropan-2-one (B3266249). nih.govacs.org A subsequent bromination step, using bromine in trifluoroacetic acid (TFA), affords the dibrominated product in high yield. nih.govacs.org

However, creating analogous di-iodinated or di-chlorinated compounds has proven challenging. Attempts to synthesize 1-chloro-3-iodo-1,1-difluoropropan-2-one and 1,3-diiodo-1,1-difluoropropan-2-one using lithium carbenoids derived from ICH₂Cl and I₂CH₂ resulted in complex mixtures from which the desired products could not be successfully isolated. nih.gov

Despite synthetic challenges, monochlorinated and monoiodinated analogues are known and utilized. 1-Chloro-1,1-difluoropropan-2-one, for example, is a reactive ketone used as an intermediate in organic synthesis. cymitquimica.com Similarly, 3-iodo-1,1-difluoropropan-2-one is recognized, with its iodine substitution altering its reactivity compared to the bromo- counterpart. smolecule.com The Hantzsch thiazole (B1198619) synthesis, a classic method for forming thiazole rings, effectively utilizes α-halo carbonyl compounds. nih.govacs.org Both 1-bromo-1,1-difluoropropan-2-one and its chlorinated analogue, 1-chloro-1,1-difluoropropan-2-one, are employed in the synthesis of thiazole compounds.

The reactivity of these halogenated ketones is a key feature. The carbon-bromine bond is often the primary site for nucleophilic substitution. In the case of 1,3-dibromo-1,1-difluoro-2-propanone, it serves as a versatile synthon for creating 4-bromodifluoromethyl-substituted thiazoles. This reaction proceeds by treating the dibromo ketone with thiourea (B124793) or thioamides. nih.govacs.org This specific reactivity highlights the utility of having a bromine atom on the methyl group (C-3) while the difluoromethyl group is at C-1.

| Compound Name | Molecular Formula | Key Synthetic Precursor | Notes on Reactivity/Synthesis |

|---|---|---|---|

| 1-Chloro-1,1-difluoropropan-2-one | C₃H₃ClF₂O | Not specified | Used in synthesizing thiazole compounds; undergoes reactions typical of ketones like nucleophilic addition. cymitquimica.com |

| 3-Iodo-1,1-difluoropropan-2-one | C₃H₃IF₂O | Not specified | Iodine substitution alters the reactivity profile compared to the bromo-analogue. smolecule.com |

| 1,3-Dibromo-1,1-difluoropropan-2-one | C₃H₂Br₂F₂O | 1-Bromo-1,1-difluoropropan-2-one | Synthesized via bromination with Br₂/TFA; acts as a synthon for 4-bromodifluoromethyl thiazoles. nih.govacs.org |

| 3,3-Difluoro-1,1,1,3-tetrachloropropan-2-one | C₃Cl₄F₂O | Not specified | A heavily halogenated analogue used as an intermediate in the chemical industry. lookchem.com |

Homologues and Analogues with Modified Alkyl Chains

Modifying the alkyl chain of this compound leads to a diverse range of homologues and analogues, each with unique structural and electronic properties. These modifications can involve extending the alkyl chain, introducing branching, or adding aryl substituents.

Simple homologues include compounds where the carbon chain is lengthened. For example, 5-bromo-1,1-difluoropentane (B6235950) represents a linear analogue with a longer alkyl chain separating the terminal difluoromethyl and bromomethyl groups. This increased separation can alter conformational flexibility and the electronic interplay between the functional groups. The simplest analogue, 3-bromo-1,1-difluoropropane, lacks the carbonyl group entirely and has increased conformational flexibility due to the absence of the sp²-hybridized carbon. nih.gov

Introducing branching, such as geminal dimethyl groups at the C-2 position, creates sterically hindered analogues like 3-bromo-1,1-difluoro-2,2-dimethylpropane. The presence of the quaternary carbon center significantly impacts the molecule's shape and can influence its reaction pathways.

| Compound Name | Molecular Formula | Key Structural Modification | Reference |

|---|---|---|---|

| 3-Bromo-1,1-difluoropropane | C₃H₅BrF₂ | Lacks the C-2 ketone group. | nih.gov |

| 5-Bromo-1,1-difluoropentane | C₅H₉BrF₂ | Longer linear alkyl chain (pentane vs. propane). | |

| 3-Bromo-1,1-difluoro-2,2-dimethylpropane | C₅H₉BrF₂ | Geminal dimethyl groups at the C-2 position. | |

| 1-Aryl-3-bromo-2,2-difluoropropan-1-one | Varies (e.g., C₉H₇BrF₂O for phenyl) | Aryl group attached to the carbonyl carbon. | researchgate.net |

Impact of Structural Modifications on Chemical Reactivity and Synthetic Utility

Structural modifications to the this compound framework have a profound effect on chemical reactivity and expand its utility in synthesis. The interplay between the electron-withdrawing difluoromethyl group, the carbonyl group, and the halogenated alkyl chain dictates the molecule's behavior in chemical reactions.

The nature of the halogen at the C-3 position is a critical determinant of reactivity. The carbon-halogen bond strength decreases from C-Cl to C-Br to C-I, making the iodo-analogue the most reactive toward nucleophilic substitution and the chloro-analogue the least. This difference in reactivity allows for selective transformations. The C-Br bond is a versatile functional handle, making brominated ketones like 1,3-dibromo-1,1-difluoro-2-propanone valuable synthons. nih.govacs.org For example, this dibromo-ketone is used in the Hantzsch synthesis to produce 4-(bromodifluoromethyl)thiazoles. nih.govacs.org The resulting bromodifluoromethyl group on the thiazole ring is of particular interest as it can undergo a subsequent bromine/fluorine exchange, a crucial step for producing ¹⁸F-labeled compounds for positron emission tomography (PET) imaging. nih.gov

The presence of an aryl group, as in 1-aryl-3-bromo-2,2-difluoropropan-1-ones, activates the carbonyl group for different types of reactions. Under superacidic conditions (e.g., TfOH), these ketones can react with arenes in hydroarylation reactions to form 1,1-diaryl-3-bromo-2,2-difluoropropan-1-ols. researchgate.net Interestingly, the bromomethyl group often remains intact during these reactions, showcasing its relative stability under these specific conditions. researchgate.net

The difluoromethylene unit adjacent to the carbonyl group is a key structural motif. It enhances the electrophilicity of the carbonyl carbon and can form stable hydrate (B1144303) adducts. researchgate.net This ability to mimic the transition state of peptide hydrolysis makes such difluoroketones potential inhibitors for proteases, highlighting their importance in medicinal chemistry. researchgate.net

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of fluorinated compounds, aiming to reduce their environmental impact. numberanalytics.comcas.cn Future research will likely focus on developing more sustainable routes to 3-bromo-1,1-difluoropropan-2-one and its derivatives, moving away from hazardous reagents and harsh reaction conditions.

Key areas of development include:

Use of Greener Solvents: A significant push is being made to replace traditional organic solvents with more environmentally friendly alternatives. organic-chemistry.org Research into utilizing water as a reaction medium for fluorination reactions is gaining traction. rsc.orgthieme-connect.com The development of micellar catalysis, which uses surfactants like sodium dodecyl sulfate (B86663) (SDS) to facilitate reactions in water, presents a promising avenue for the synthesis of fluorinated ketones. organic-chemistry.orgthieme-connect.com

Atom Economy and Waste Reduction: Future synthetic strategies will prioritize atom economy, minimizing the generation of byproducts. cas.cn This involves designing reactions where the majority of the atoms from the reactants are incorporated into the final product.

Safer Fluorinating Agents: The development and use of safer and more manageable fluorinating agents are crucial. dovepress.com While traditional methods have often relied on hazardous reagents like elemental fluorine or hydrogen fluoride (B91410), newer reagents with improved safety profiles are being explored. dovepress.comcas.cn

Exploration of Novel Reactivity Patterns under Mild Conditions

Unlocking new reactivity patterns of this compound under mild conditions is a key objective for expanding its synthetic utility. This involves moving away from high temperatures and pressures, which are often energy-intensive and can lead to undesired side reactions.

Future research in this area will likely explore:

Catalytic Systems for Mild Transformations: The development of highly active catalysts that can facilitate reactions at or near room temperature is a major goal. numberanalytics.com This includes the use of earth-abundant metal catalysts to promote transformations efficiently under benign conditions. researchgate.net

Activation of C-H Bonds: Transition-metal catalyzed C-H functionalization is a powerful strategy for streamlining synthesis by directly converting C-H bonds into new functional groups, thus avoiding the need for pre-functionalized substrates. rsc.org Applying this to reactions involving this compound could lead to more step-economical synthetic routes. rsc.org

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including better temperature control, improved safety, and the ability to scale up reactions more easily. Exploring the use of flow chemistry for reactions involving this compound could lead to more efficient and controlled synthetic processes.

Integration into Photoredox and Electrochemistry Approaches

Photoredox catalysis and electrochemistry are rapidly emerging as powerful tools in organic synthesis, offering unique reactivity under mild conditions. numberanalytics.combioengineer.org The integration of this compound into these methodologies is a promising area for future research.

Photoredox Catalysis: Visible-light photoredox catalysis utilizes light energy to initiate chemical reactions, often enabling transformations that are difficult to achieve through traditional thermal methods. nih.gov Research is underway to utilize photoredox catalysis for the generation of radicals from fluorinated compounds, which can then participate in a variety of bond-forming reactions. researchgate.net The application of this technology to this compound could open up new avenues for its use in C-C and C-heteroatom bond formation. researchgate.net For instance, photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers has been demonstrated for the synthesis of 3-fluoropyridines. researchgate.netacs.org

Electrochemical Synthesis: Electrochemistry provides a clean and efficient way to drive chemical reactions using electricity as a traceless reagent. bioengineer.org Electrochemical fluorination (ECF) is a promising technique for the synthesis of fluorinated compounds. bioengineer.org The development of new electrolytes and electrode materials is expected to enhance the efficiency and selectivity of electrochemical reactions involving fluorinated intermediates.

Advanced Catalytic Systems for Enhanced Efficiency and Selectivity

The development of advanced catalytic systems is paramount for achieving high efficiency and selectivity in reactions involving this compound. This is particularly important for the synthesis of chiral fluorinated molecules, which are of significant interest in the pharmaceutical industry.

Future research will focus on:

Enantioselective Catalysis: The design of chiral catalysts that can control the stereochemical outcome of a reaction is a major area of research. acs.org This includes the development of chiral Lewis acids, transition metal complexes, and organocatalysts for the enantioselective synthesis of fluorinated compounds.

Catalyst Recovery and Reuse: To improve the sustainability and cost-effectiveness of catalytic processes, the development of recyclable catalysts is essential. pnas.org This can be achieved by immobilizing catalysts on solid supports or using phase-separable catalysis.

Fluorine-Doped Catalysts: Recent studies have shown that doping catalysts with fluorine can enhance their stability and performance. For example, fluorine-doped nickel catalysts have shown improved resistance to carbon monoxide poisoning in CO2 reduction reactions. scienceblog.com Exploring the application of such concepts to catalysts used in reactions with this compound could lead to more robust and efficient systems.

Opportunities in Fluorinated Molecular Design for Targeted Synthesis

The unique properties conferred by fluorine atoms make fluorinated molecules highly valuable in various applications, particularly in drug discovery and agrochemical development. rsc.orgdovepress.com this compound serves as a key building block for the targeted synthesis of such molecules. smolecule.com

Future opportunities in this area include:

Medicinal Chemistry: The introduction of fluorine can significantly improve the metabolic stability, bioavailability, and binding affinity of drug candidates. dovepress.com this compound can be used to synthesize a wide range of fluorinated heterocycles and other scaffolds of medicinal importance. smolecule.comnih.gov For example, it has been used in the synthesis of 4-bromodifluoromethyl thiazoles, which are of interest in drug discovery programs. nih.govacs.orgacs.org

Agrochemicals: Fluorinated compounds also play a crucial role in modern agriculture as herbicides, insecticides, and fungicides. rsc.org The development of new synthetic methods using this compound will facilitate the discovery and production of more effective and environmentally benign agrochemicals.

Materials Science: Fluorinated polymers and materials exhibit unique properties such as high thermal stability and low surface energy. rsc.org this compound can be a valuable precursor for the synthesis of novel fluorinated monomers and polymers with tailored properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-Bromo-1,1-difluoropropan-2-one, and how do reaction parameters affect yield?

- Methodology :

- Halogenation-Fluorination : Start with a propan-2-one precursor. Introduce fluorine via fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions, followed by bromination using NBS (N-bromosuccinimide) or Br₂ in inert solvents (e.g., DCM).

- Epoxide Route : Open a difluorinated epoxide intermediate with HBr, ensuring low temperatures (−78°C to 0°C) to suppress side reactions.

- Yield Optimization : Monitor stoichiometry (1:1.2 molar ratio for bromine) and use catalysts like Lewis acids (e.g., AlCl₃) to enhance regioselectivity. Purify via fractional distillation or column chromatography (hexane:EtOAc) .

Q. Which spectroscopic techniques are critical for characterizing this compound, especially for verifying difluorine and bromine moieties?

- Methodology :

- ¹⁹F NMR : Identify fluorine environments (δ −100 to −120 ppm for CF₂ groups) and assess coupling patterns (e.g., J₃F-F ~20 Hz).

- ¹H/¹³C NMR : Confirm ketone carbonyl (δ ~200-220 ppm in ¹³C) and bromine’s deshielding effect on adjacent carbons.

- Mass Spectrometry (HRMS) : Look for molecular ion clusters ([M]⁺) at m/z 190 (C₃H₃BrF₂O⁺) with isotopic patterns matching Br (1:1 ratio for ⁷⁹Br/⁸¹Br).

- IR Spectroscopy : Detect ketone C=O stretch (~1700 cm⁻¹) and C-F stretches (1100-1250 cm⁻¹) .

Advanced Research Questions

Q. How does the electron-withdrawing effect of difluorine groups influence the compound’s reactivity in nucleophilic substitutions compared to non-fluorinated analogs?

- Methodology :

- Kinetic Studies : Compare SN₂ rates with non-fluorinated analogs using polar aprotic solvents (e.g., DMF). Fluorine’s −I effect increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack.

- Computational Analysis : Perform DFT calculations to map electron density around the carbonyl group. Fluorine’s electronegativity reduces LUMO energy, enhancing reactivity .

Q. What are the critical handling and storage protocols to prevent decomposition or hazards?

- Methodology :

- Storage : Store at −20°C under argon in amber vials to avoid light-induced degradation (e.g., photodissociation observed in similar bromofluorinated compounds).

- Safety : Use PPE (gloves, goggles) and work in a fume hood. Avoid protic solvents (risk of HBr release) and monitor for exotherms during reactions .

Q. How can researchers address discrepancies in reported yields for multi-step syntheses involving this compound?

- Methodology :

- Variable Screening : Use DOE (Design of Experiments) to test solvent polarity (e.g., THF vs. DCM), temperature (−20°C vs. RT), and catalyst loading.

- Byproduct Analysis : Employ GC-MS or LC-MS to identify competing pathways (e.g., elimination to form alkenes) and adjust conditions accordingly .

Q. What strategies minimize elimination during functionalization of this compound?

- Methodology :

- Steric Hindrance : Use bulky bases (e.g., DBU) to favor substitution over elimination.

- Low-Temperature Quenching : Rapidly cool reactions post-completion to trap intermediates.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution .

Q. How does the compound’s steric/electronic profile impact its performance in palladium-catalyzed cross-couplings?

- Methodology :

- Ligand Screening : Test phosphine ligands (e.g., XPhos) to enhance oxidative addition of the C-Br bond.

- Substrate Scope : Compare coupling efficiency with arylboronic acids vs. alkenes. Fluorine’s −I effect may slow transmetallation but improve selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.